Cas no 1072952-12-5 ((2,4-Dichloro-5-nitrophenyl)boronic acid)

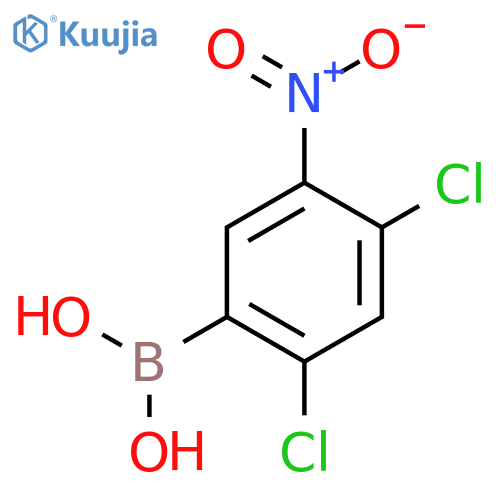

1072952-12-5 structure

商品名:(2,4-Dichloro-5-nitrophenyl)boronic acid

CAS番号:1072952-12-5

MF:C6H4BCl2NO4

メガワット:235.817259788513

MDL:MFCD03095325

CID:827959

(2,4-Dichloro-5-nitrophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2,4-Dichloro-5-nitrophenyl)boronic acid

- 2,4-Dichloro-5-nitrophenylboronic acid

- 2,4,5-TRICB UNLABELED

-

- MDL: MFCD03095325

- インチ: InChI=1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H

- InChIKey: QZUUWAWNYJMANP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)B(O)O

計算された属性

- せいみつぶんしりょう: 234.96100

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: 1.66±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.24 g/l)(25ºC)、

- PSA: 86.28000

- LogP: 1.10460

(2,4-Dichloro-5-nitrophenyl)boronic acid セキュリティ情報

(2,4-Dichloro-5-nitrophenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2,4-Dichloro-5-nitrophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM135460-25g |

(2,4-Dichloro-5-nitrophenyl)boronic acid |

1072952-12-5 | 95% | 25g |

$1654 | 2023-01-13 | |

| TRC | D437023-250mg |

2,4-Dichloro-5-nitrophenylboronic acid |

1072952-12-5 | 250mg |

$110.00 | 2023-05-18 | ||

| Chemenu | CM135460-5g |

(2,4-Dichloro-5-nitrophenyl)boronic acid |

1072952-12-5 | 95% | 5g |

$406 | 2023-01-13 | |

| Chemenu | CM135460-1g |

(2,4-Dichloro-5-nitrophenyl)boronic acid |

1072952-12-5 | 95% | 1g |

$152 | 2023-01-13 | |

| TRC | D437023-100mg |

2,4-Dichloro-5-nitrophenylboronic acid |

1072952-12-5 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | D437023-1g |

2,4-Dichloro-5-nitrophenylboronic acid |

1072952-12-5 | 1g |

$224.00 | 2023-05-18 | ||

| abcr | AB271741-5 g |

2,4-Dichloro-5-nitrophenylboronic acid; 95% |

1072952-12-5 | 5g |

€586.00 | 2023-04-26 | ||

| TRC | D437023-500mg |

2,4-Dichloro-5-nitrophenylboronic acid |

1072952-12-5 | 500mg |

$161.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0436-1G |

(2,4-dichloro-5-nitrophenyl)boronic acid |

1072952-12-5 | 95% | 1g |

¥ 580.00 | 2023-03-30 | |

| A2B Chem LLC | AE09592-500mg |

2,4-Dichloro-5-nitrophenylboronic acid |

1072952-12-5 | 97% | 500mg |

$102.00 | 2024-01-05 |

(2,4-Dichloro-5-nitrophenyl)boronic acid 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1072952-12-5 ((2,4-Dichloro-5-nitrophenyl)boronic acid) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072952-12-5)(2,4-Dichloro-5-nitrophenyl)boronic acid

清らかである:99%

はかる:5.0g

価格 ($):219.0